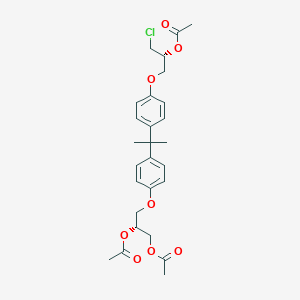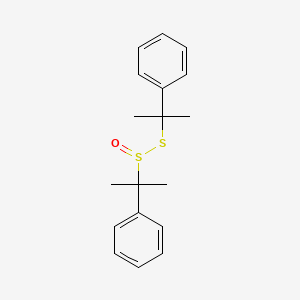
(R)-S-(2-Phenylpropan-2-yl) 2-phenylpropane-2-sulfinothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-S-(2-Phenylpropan-2-yl) 2-phenylpropane-2-sulfinothioate is a complex organic compound that belongs to the class of sulfinothioates This compound is characterized by the presence of a sulfinothioate group attached to a phenylpropan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-S-(2-Phenylpropan-2-yl) 2-phenylpropane-2-sulfinothioate typically involves the reaction of 2-phenylpropan-2-yl with a sulfinothioate precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with a sulfinothioate precursor to yield the target compound .
Industrial Production Methods
In an industrial setting, the production of ®-S-(2-Phenylpropan-2-yl) 2-phenylpropane-2-sulfinothioate may involve large-scale reactions using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and reducing waste generation.
Chemical Reactions Analysis
Types of Reactions
®-S-(2-Phenylpropan-2-yl) 2-phenylpropane-2-sulfinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinothioate group to thiols or sulfides.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-S-(2-Phenylpropan-2-yl) 2-phenylpropane-2-sulfinothioate can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
®-S-(2-Phenylpropan-2-yl) 2-phenylpropane-2-sulfinothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-S-(2-Phenylpropan-2-yl) 2-phenylpropane-2-sulfinothioate involves its interaction with specific molecular targets and pathways. The sulfinothioate group can interact with thiol-containing enzymes and proteins, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-propanol: A related compound that belongs to the alcohol group and is a derivative of cumene.
2-Phenylpropene:
2-Phenylpropanal: Another related compound with a similar phenylpropan-2-yl structure but different functional groups.
Uniqueness
®-S-(2-Phenylpropan-2-yl) 2-phenylpropane-2-sulfinothioate is unique due to the presence of the sulfinothioate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H22OS2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2-(2-phenylpropan-2-ylsulfinylsulfanyl)propan-2-ylbenzene |
InChI |
InChI=1S/C18H22OS2/c1-17(2,15-11-7-5-8-12-15)20-21(19)18(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI Key |
IIOVBZXZWMJDCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)SS(=O)C(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


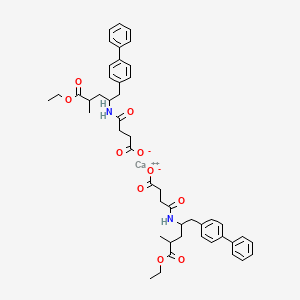

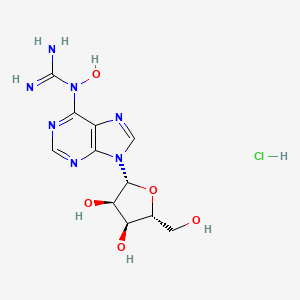
![2-(1H-Benzo[d]imidazol-5-yl)propanenitrile](/img/structure/B12823646.png)
![6-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B12823648.png)
![2-(2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B12823650.png)
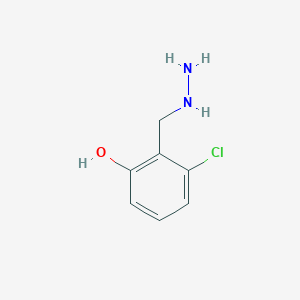
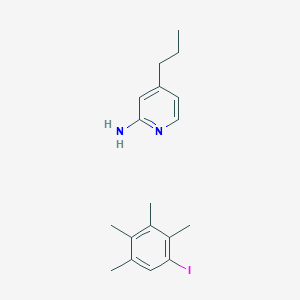

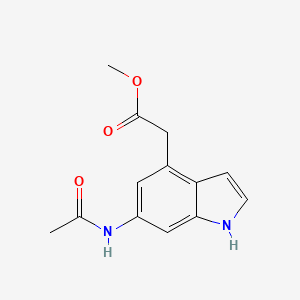
![1-Methyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B12823679.png)
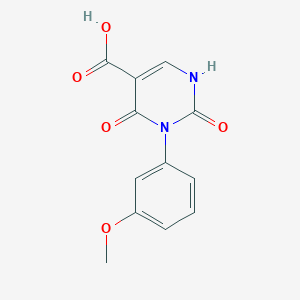
![(14S,27R)-22,33-dimethoxy-13,28-dimethyl-28-oxido-2,5,7,20-tetraoxa-13-aza-28-azoniaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene](/img/structure/B12823690.png)
